3'-Chloro-5'-fluoroacetophenone CAS number 842140-52-7
3'-Chloro-5'-fluoroacetophenone CAS number 842140-52-7
An In-Depth Technical Guide to 3'-Chloro-5'-fluoroacetophenone
This guide provides an in-depth technical overview of 3'-Chloro-5'-fluoroacetophenone (CAS No. 842140-52-7), a halogenated ketone that serves as a pivotal intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical science, this document elucidates the compound's properties, synthesis, characterization, and applications, grounding technical descriptions in the causal logic of chemical principles.
3'-Chloro-5'-fluoroacetophenone is a disubstituted aromatic ketone. The strategic placement of chloro and fluoro groups on the phenyl ring significantly influences its reactivity and the pharmacological properties of its derivatives.[1] The electron-withdrawing nature of these halogens deactivates the aromatic ring to some extent but also provides specific sites for further functionalization and modulates the lipophilicity and metabolic stability of downstream compounds.[2][3]
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Caption: 2D Structure of 3'-Chloro-5'-fluoroacetophenone.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 842140-52-7 | [1][4] |
| Molecular Formula | C₈H₆ClFO | [1][5] |
| Molecular Weight | 172.58 g/mol | [1][5] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 51 - 55 °C | [1][6] |
| Boiling Point | 94 °C at 1.7 mmHg | [4][6] |
| Purity | ≥ 98% (by GC) | [1] |
| Solubility | Soluble in diethyl ether | [4][6] |
| Storage | Store at room temperature, sealed in a dry environment |[4][6] |
Synthesis and Mechanistic Insight
The most direct and industrially relevant synthesis of 3'-Chloro-5'-fluoroacetophenone is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.[7] This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry.
Mechanism Causality: The reaction requires a potent Lewis acid, such as aluminum chloride (AlCl₃), to function as a catalyst. The Lewis acid coordinates to the chlorine atom of the acetylating agent (e.g., acetyl chloride), polarizing the C-Cl bond and facilitating its cleavage to generate a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺). This powerful electrophile is then attacked by the π-electrons of the 1-chloro-3-fluorobenzene ring. The directing effects of the chloro and fluoro substituents (ortho-, para-directing) guide the acylation to the C1 position, which is para to the fluorine and ortho to the chlorine, leading to the desired product. An aqueous workup is essential to decompose the aluminum chloride-ketone complex and isolate the final product.[7]
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Caption: Friedel-Crafts Acylation Workflow for Synthesis.
Field-Proven Experimental Protocol
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Setup: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-chloro-3-fluorobenzene (1.0 eq) and an inert solvent like dichloromethane (DCM). The flask is cooled in an ice bath to 0-5 °C.
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Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise, ensuring the temperature remains below 10 °C.
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Acylation: Acetyl chloride (1.05 eq) is added dropwise via the dropping funnel over 30 minutes.
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Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid. This step is critical for quenching the reaction and breaking up the aluminum-ketone complex.
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Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
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Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3'-Chloro-5'-fluoroacetophenone.
Analytical Characterization and Quality Control
Structural confirmation and purity assessment are paramount. A combination of spectroscopic methods provides a definitive fingerprint of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons (CH₃) around δ 2.6 ppm. The aromatic region will display complex multiplets for the three aromatic protons, with their chemical shifts influenced by the deshielding effects of the carbonyl and halogen substituents.
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¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around δ 196 ppm.[8] The methyl carbon will appear around δ 26 ppm. The aromatic carbons will have distinct signals, with their shifts determined by the attached halogen and their position relative to the acetyl group.[9]
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Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 172. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 174 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. A prominent fragment will be the acylium ion [M-CH₃]⁺ at m/z 157.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically appearing in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value/Observation |
|---|---|---|
| ¹H NMR | Acetyl Protons (3H) | Singlet, ~2.6 ppm |
| Aromatic Protons (3H) | Multiplets, ~7.4-7.9 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~196 ppm |
| Methyl Carbon (CH₃) | ~26 ppm | |
| MS (EI) | Molecular Ion (M⁺) | m/z 172 |
| Isotope Peak (M+2) | m/z 174 (~33% intensity of M⁺) | |
| Key Fragment | m/z 157 ([M-CH₃]⁺) |
| IR | Carbonyl Stretch (C=O) | Strong, ~1690 cm⁻¹ |
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Caption: Quality Control Workflow for Compound Validation.
Applications in Drug Discovery and Agrochemicals
3'-Chloro-5'-fluoroacetophenone is not an end product but a high-value building block.[10] Its utility stems from the reactivity of the acetyl group and the unique properties imparted by the halogen substituents.
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Pharmaceutical Intermediate: This compound is a crucial precursor for synthesizing novel drug candidates.[1] It is particularly valuable in the development of anti-inflammatory and analgesic drugs.[1][10] The ketone can be readily transformed into a variety of heterocyclic scaffolds, which are common cores in medicinal chemistry.[11]
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Agrochemical Development: In agriculture, it serves as an intermediate for creating more potent and selective herbicides and pesticides.[1][10] The presence of halogens is a well-established strategy for enhancing the biological activity and environmental persistence of agrochemicals.
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Material Science: Its structural features also make it useful in the synthesis of new polymers and resins with specific chemical and physical properties.[1]
The Role of Halogenation: The chloro and fluoro groups are not mere placeholders. They are critical for "tuning" the properties of the final active molecule. Fluorine, in particular, can enhance metabolic stability by blocking sites of oxidation and can increase binding affinity to target proteins.[3] Chlorine can modulate lipophilicity, which is crucial for membrane permeability and overall pharmacokinetics.[12] This dual halogenation pattern offers a strategic advantage for medicinal chemists aiming to optimize lead compounds.[1]
Safety and Handling
As with any laboratory chemical, proper handling is essential. 3'-Chloro-5'-fluoroacetophenone is classified as an irritant.
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Hazard Codes: Xi (Irritant)[4]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust or vapors.[13] Handle in accordance with good industrial hygiene and safety practices.[13]
Conclusion
3'-Chloro-5'-fluoroacetophenone is a strategically designed chemical intermediate whose value is rooted in its synthetic versatility and the influential properties of its halogen substituents. Through well-established reactions like Friedel-Crafts acylation, it can be synthesized efficiently and, following rigorous analytical validation, serves as a foundational building block for innovation in pharmaceuticals, agrochemicals, and material science. Its continued use underscores the critical role of halogenated synthons in the development of complex, high-performance molecules.
References
- Dhami, K.S. & Stothers, J.B. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 510-520.
- Tongchuang Pharma (n.d.). Unlocking Chemical Synthesis: A Comprehensive Guide to 3'-Chloro-5'-fluoroacetophenone.
- Chem-Impex International (n.d.). 3'-Chloro-5'-fluoroacetophenone.
- BenchChem (n.d.). A literature review of the synthetic utility of various haloacetophenones.
- LookChem (n.d.). 3'-CHLORO-5'-FLUOROACETOPHENONE Product Description.
- ChemicalBook (n.d.). 3'-CHLORO-5'-FLUOROACETOPHENONE CAS#: 842140-52-7.
- Chem-Impex International (n.d.). 3'-Chloro-5'-fluoroacétophénone.
- AHH Chemical Co., Ltd. (n.d.). Safety Data Sheet.
- TCI Deutschland GmbH (n.d.). 3'-Chloro-5'-fluoroacetophenone 842140-52-7.
- abcr GmbH (n.d.). AB205606 | CAS 842140-52-7.
- abcr GmbH (n.d.). AB205606 | CAS 842140-52-7.
- Sigma-Aldrich (n.d.). Friedel–Crafts Acylation.
- Wikipedia (n.d.). Friedel–Crafts reaction.
- Zhang, G., et al. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
- Fraley, A. E., & Sherman, D. H. (2018). Halogenase engineering and its utility in medicinal chemistry. Request PDF.
- Al-Blewi, F. F., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Fraley, A. E., & Sherman, D. H. (2018). Halogenase engineering and its utility in medicinal chemistry. PMC - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3'-CHLORO-5'-FLUOROACETOPHENONE CAS#: 842140-52-7 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 842140-52-7 CAS MSDS (3'-CHLORO-5'-FLUOROACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aobchem.com [aobchem.com]

